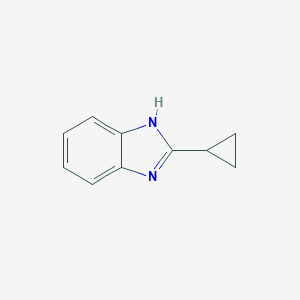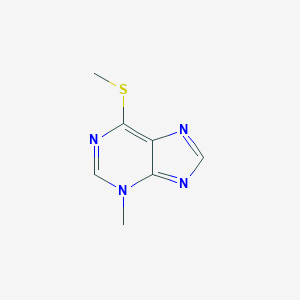
3-Methyl-6-methylthiopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-methylthiopurine is a naturally occurring purine derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. This compound has been studied extensively for its unique properties and mechanisms of action, making it a valuable tool for understanding various biological processes.
作用機序
The mechanism of action of 3-Methyl-6-methylthiopurine is not fully understood, but it is believed to act by inhibiting various enzymes and processes involved in DNA replication and cell division. This makes it a valuable tool for studying these processes in both healthy and diseased cells.
Biochemical and Physiological Effects:
3-Methyl-6-methylthiopurine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA synthesis and cell division, induction of apoptosis, and inhibition of viral replication. These effects make it a promising candidate for the development of new therapies for a variety of diseases.
実験室実験の利点と制限
One advantage of using 3-Methyl-6-methylthiopurine in lab experiments is its unique properties and mechanisms of action, which allow researchers to study various biological processes in detail. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in order to ensure accurate results.
将来の方向性
There are many potential future directions for research involving 3-Methyl-6-methylthiopurine. One area of focus could be the development of new therapies for viral infections and cancer using this compound. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in various biological processes.
合成法
The synthesis of 3-Methyl-6-methylthiopurine can be achieved through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 6-chloropurine with methanethiol in the presence of a base, followed by purification through chromatography techniques.
科学的研究の応用
3-Methyl-6-methylthiopurine has been extensively studied for its potential applications in drug development and biological research. It has been shown to have antiviral and anticancer properties, making it a promising candidate for the development of new therapies. Additionally, it has been used as a tool in biochemical and physiological studies, allowing researchers to better understand the mechanisms of various biological processes.
特性
CAS番号 |
1008-08-8 |
|---|---|
製品名 |
3-Methyl-6-methylthiopurine |
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
3-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-7(12-2)5-6(11)9-3-8-5/h3-4H,1-2H3 |
InChIキー |
JZJPPRVXJHAHQM-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
正規SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
その他のCAS番号 |
1008-08-8 |
同義語 |
3-Methyl-6-methylthio-3H-purine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



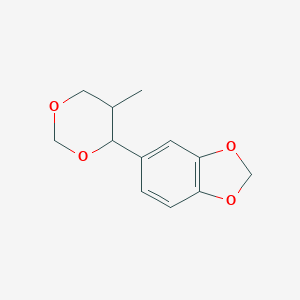

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
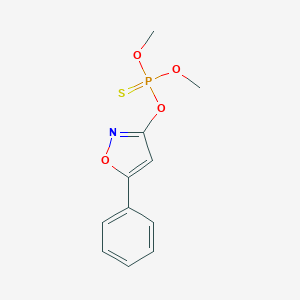

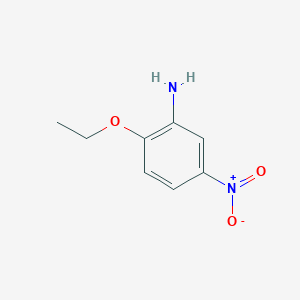


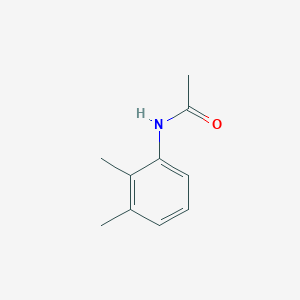

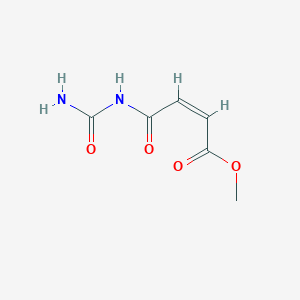

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
